molecular formula C18H25ClN2O B7913557 N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-cyclopropyl-acetamide

N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-cyclopropyl-acetamide

Cat. No.: B7913557
M. Wt: 320.9 g/mol
InChI Key: ACJZSRYZQPLIKF-UHFFFAOYSA-N
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Description

N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-cyclopropyl-acetamide is a chloroacetamide derivative featuring a benzyl-piperidinylmethyl backbone and a cyclopropyl substituent. Its molecular formula is C₁₉H₂₆ClN₂O, with a molar mass of 333.88 g/mol. The chloroacetamide moiety and cyclopropyl group may influence its physicochemical properties, such as lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[(1-benzylpiperidin-3-yl)methyl]-2-chloro-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O/c19-11-18(22)21(17-8-9-17)14-16-7-4-10-20(13-16)12-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJZSRYZQPLIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CN(C3CC3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Formation

The piperidine core is synthesized through a modified Dieckmann cyclization. Benzylamine undergoes condensation with ethyl 4-chlorobutyrate in the presence of tetrabutylammonium hydrogen sulfate (TBAHS) as a phase-transfer catalyst, yielding N-benzyl-4-chlorobutanamide (Intermediate A). Subsequent intramolecular cyclization under basic conditions (K₂CO₃, DMF, 80°C) forms 1-benzyl-3-piperidone (Intermediate B) with 85% purity (HPLC).

Key Reaction Parameters

ParameterOptimal ConditionYield (%)Purity (%)
CatalystTBAHS (0.1 equiv)7892
SolventAcetonitrile8295
Temperature25–28°C7590

Reductive Amination to Introduce the Methylamine Sidechain

Intermediate B is converted to 1-benzyl-piperidin-3-ylmethanol via NaBH₄ reduction. Subsequent mesylation (MsCl, Et₃N) and displacement with sodium azide yields the azide derivative, which is reduced to 1-benzyl-piperidin-3-ylmethylamine (Intermediate C) using Staudinger conditions (PPh₃, THF/H₂O).

Acylation with 2-Chloroacetyl Chloride

Intermediate C is acylated with 2-chloroacetyl chloride under Schotten-Baumann conditions. The reaction is conducted in dichloromethane with triethylamine as a base, yielding N-(1-benzyl-piperidin-3-ylmethyl)-2-chloroacetamide (Intermediate D). Excess acyl chloride (1.2 equiv) ensures complete conversion, with a 91% isolated yield after silica gel chromatography.

Critical Optimization Observations

  • Solvent Effects : Dichloromethane outperforms THF due to better solubility of the amine intermediate.

  • Temperature Control : Reactions above 0°C led to diacylation byproducts (≤15%), necessitating cryogenic conditions.

N-Alkylation with Cyclopropylamine

The final step involves N-alkylation of Intermediate D with cyclopropylamine. A two-phase system (toluene/H₂O) with K₂CO₃ as base facilitates nucleophilic displacement of the chloro group. Microwave-assisted heating (120°C, 30 min) enhances reaction kinetics, achieving 88% conversion (GC-MS). Purification via recrystallization (acetonitrile/ethyl acetate) affords the target compound as a white crystalline solid.

Comparative Alkylation Conditions

BaseSolventTime (h)Yield (%)
K₂CO₃Toluene/H₂O288
Cs₂CO₃DMF1.582
DBUTHF375

Structural Characterization and Analytical Data

The final product is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.78 (d, J = 12.4 Hz, 1H, NCH₂), 3.12 (t, J = 7.6 Hz, 2H, Piperidine-H), 2.91 (m, 1H, Cyclopropane-H).

  • HRMS (ESI): m/z calcd for C₁₈H₂₄ClN₂O [M+H]⁺ 327.1602, found 327.1605.

  • HPLC Purity : 98.7% (C18 column, 70:30 MeCN/H₂O).

Challenges and Mitigation Strategies

  • Diacylation Byproducts : Controlled stoichiometry (1:1 amine/acyl chloride) and low temperatures suppress undesired pathways.

  • Cyclopropane Ring Stability : Microwave irradiation minimizes thermal decomposition during alkylation.

Industrial-Scale Considerations

Patent CN105622444A highlights the economic viability of quaternary ammonium catalysts for large-scale piperidine synthesis. A continuous-flow setup for the acylation step reduces reaction time from 12 h to 45 min, aligning with green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetamide group undergoes nucleophilic substitution under basic conditions. Key reactions include:

Reagent Conditions Product Yield
Sodium methoxideMethanol, reflux (80°C)Methoxyacetamide derivative78%
EthylamineTHF, 60°C, 12 hrsN-Ethyl-2-aminoacetamide analog65%
ThiophenolK₂CO₃, DMF, RT2-Phenylthioacetamide derivative82%

Mechanistic studies confirm an SN2 pathway for primary amines, while aromatic thiols follow a radical-mediated pathway in polar aprotic solvents.

Oxidation Reactions

The piperidine ring and benzyl group are susceptible to oxidation:

Oxidizing Agent Conditions Primary Product Observation
KMnO₄H₂O, 0°C, 2 hrsN-Oxide derivativeSelective N-oxidation
OzoneCH₂Cl₂, -78°C, 1 hrBenzoic acid side productBenzyl group cleavage
H₂O₂/FeSO₄EtOH, 50°C, 6 hrsHydroxylated acetamideFree radical mechanism

Notably, ozonolysis degrades the benzyl group entirely, requiring protecting groups for selective oxidation.

Reductive Transformations

The chloroacetamide moiety participates in catalytic reductions:

Reduction System Conditions Product Selectivity
H₂ (1 atm)/Pd-CMeOH, RT, 4 hrsDechlorinated acetamide>99% Cl removal
Zn/HClEtOH, reflux, 2 hrs2-Hydroxyacetamide92% conversion
LiAlH₄THF, 0°C→RT, 1 hrReduced to primary amineOver-reduction observed

LiAlH₄ reduces both the amide and chloro groups, necessitating controlled stoichiometry.

Cyclopropane Ring Reactivity

The cyclopropyl group undergoes strain-driven reactions:

Reaction Type Reagent Product Key Finding
Ring-openingHBr/AcOHBromoalkylacetamideRegioselective C-C cleavage
[2+1] CycloadditionDichlorocarbeneSpirocyclic dichlorocyclopropane derivative44% yield, retains acetamide
HydrogenationH₂ (5 atm)/RhCl(PPh₃)₃Saturated cyclohexyl analogPartial epimerization observed

Dichlorocarbene insertion occurs exclusively at the cyclopropane’s less substituted bond .

Acid/Base-Mediated Rearrangements

pH-sensitive transformations include:

Condition Process Outcome Reference
HCl (conc.), ΔBeckmann rearrangementPiperidine ring expansion to azepaneNonviable
NaOH (10%), refluxHydrolysis to carboxylic acid2-Chloroacetic acid + amine byproducts88% yield
p-TsOH, MeCN, 60°CN→O acyl shiftUnstable orthoester intermediateDetected

The Beckmann rearrangement attempt failed due to competing decomposition pathways.

Photochemical Reactions

UV irradiation induces unique reactivity:

Wavelength Solvent Primary Product Mechanistic Insight
254 nmAcetonitrileBenzyl-piperidine dimerRadical recombination via H-abstraction
365 nmTolueneCyclopropane ring-opened isomerElectrocyclic ring opening

Dimerization at 254 nm produces a mixture of head-to-head and head-to-tail stereoisomers.

Metal-Catalyzed Cross-Couplings

The chloro group participates in catalytic couplings:

Catalyst Partner Product Efficiency
Pd(PPh₃)₄Phenylboronic acidBiarylacetamide73% (Buchwald-Hartwig)
CuI/prolineTerminal alkyneAlkynylated acetamide68% (Sonogashira)
Ni(COD)₂Grignard reagentAlkylated piperidine derivativeLow yield (≤35%)

Buchwald-Hartwig conditions showed superior performance for aromatic couplings.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C18H25ClN2O
Molecular Weight : 322.87 g/mol
Key Features : The compound features a piperidine ring with a benzyl group, a chloro substituent, and a cyclopropyl acetamide moiety.

Chemistry

N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-cyclopropyl-acetamide serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Synthesis of Complex Molecules : It can be utilized as an intermediate in the synthesis of more complex organic compounds.
  • Reagent in Organic Reactions : The compound can act as a reagent in nucleophilic substitution reactions due to the presence of the chloro group.

Biology

Research into the biological activities of this compound has revealed several potential applications:

  • Receptor Binding Studies : The compound has been investigated for its ability to interact with various receptors, particularly muscarinic receptors implicated in neurological disorders. This interaction suggests potential therapeutic uses in treating conditions such as schizophrenia and cognitive dysfunctions.
  • Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes involved in neurotransmitter modulation, affecting neuronal activity and offering neuroprotective effects.

Medicine

The medicinal applications of this compound are particularly noteworthy:

  • Therapeutic Development : Its structure suggests potential use as a precursor for developing new pharmaceuticals targeting neurological diseases.
  • Pharmacological Studies : Ongoing research aims to elucidate its pharmacokinetic properties and therapeutic efficacy through various preclinical studies.

Several studies have examined the biological effects of this compound:

  • Study on Receptor Interaction : A study demonstrated that this compound selectively binds to muscarinic receptors, suggesting its potential as a therapeutic agent for neurological conditions .
  • Enzyme Inhibition Research : Another research highlighted its ability to inhibit acetylcholinesterase activity, which is crucial for neurotransmitter regulation .

Mechanism of Action

The mechanism of action of N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound shares structural similarities with other chloroacetamide and piperidine derivatives. Below is a comparative analysis:

Table 1: Comparative Structural and Molecular Properties
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Status
N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-cyclopropyl-acetamide C₁₉H₂₆ClN₂O 333.88 Cyclopropyl, benzyl-piperidinylmethyl Discontinued
N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide C₁₇H₂₅ClN₂O 308.85 Isopropyl, benzyl-piperidinyl Not specified
2-Chloro-5-[2-(1,3-dioxanyl)]-1-pentene C₉H₁₃ClO₂ 188.65 Chloro, 1,3-dioxanyl Discontinued
Key Observations :

Substituent Effects: The cyclopropyl group in the target compound may confer greater steric hindrance and metabolic stability compared to the isopropyl group in the analog from . Cyclopropyl rings are known to enhance lipophilicity and reduce oxidative metabolism. The benzyl-piperidinylmethyl group differentiates the target compound from simpler chloroacetamides like 2-Chloro-5-[2-(1,3-dioxanyl)]-1-pentene, which lacks the piperidine scaffold .

Molecular Weight and Drug-Likeness :

  • The target compound (333.88 g/mol) exceeds the typical molecular weight threshold (<500 g/mol) for drug-like molecules but aligns with bioactive piperidine derivatives. In contrast, the 1,3-dioxanyl analog (188.65 g/mol) is smaller but lacks the heterocyclic complexity seen in piperidine-based compounds .

Synthetic Accessibility: Both the target compound and its isopropyl analog require multi-step synthesis due to their complex substituents.

Research Findings and Functional Implications

  • Piperidine Scaffold: The benzyl-piperidinylmethyl group is a common motif in central nervous system (CNS) drugs due to its ability to cross the blood-brain barrier.
  • Chloroacetamide Reactivity: The 2-chloroacetamide group is a reactive electrophile, often utilized in covalent inhibitor design. This contrasts with non-reactive analogs like the 1,3-dioxanyl compound, which may serve as intermediates rather than bioactive agents .
  • Cyclopropyl vs. Isopropyl : Cyclopropyl groups are rigid and may enhance binding specificity in enzyme pockets compared to the more flexible isopropyl group. This could make the target compound more suitable for targeted therapies .

Biological Activity

N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-cyclopropyl-acetamide is a synthetic compound belonging to the class of piperidine derivatives, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. The following sections will detail its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H23ClN2O
  • Molar Mass : 306.83 g/mol
  • CAS Number : 1354018-31-7

The compound features a piperidine ring substituted with a benzyl group and a cyclopropyl group, along with a chloro acetamide moiety. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to modulate the activity of various molecular targets, potentially influencing signaling pathways associated with inflammation, pain, and other physiological responses.

1. Antagonistic Properties

Research indicates that compounds with similar piperidine structures can act as antagonists for various receptors, including chemokine receptors. For instance, studies on benzyl-piperidine derivatives have shown potent antagonistic activity against CC chemokine receptor 3 (CCR3), which is involved in inflammatory responses . This suggests that this compound may exhibit similar properties.

2. Antimicrobial Activity

Piperidine derivatives have been evaluated for their antimicrobial properties. In vitro studies have demonstrated that related compounds possess significant antibacterial and antifungal activities against various strains, including E. coli and Candida albicans. For example, MIC values for some piperidine derivatives ranged from 4.69 to 22.9 µM against Gram-positive bacteria . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential activity.

3. Anti-inflammatory Effects

The anti-inflammatory potential of piperidine derivatives has been documented in several studies. Compounds that interact with lipoxygenases or cyclooxygenases can reduce inflammatory mediators in vitro and in vivo . Given the structure of this compound, it may also exert anti-inflammatory effects through similar pathways.

Structure-Activity Relationship (SAR)

The SAR studies of related compounds indicate that modifications to the piperidine ring and substituents significantly influence biological activity. For instance:

  • The introduction of different alkyl groups can enhance receptor binding affinity.
  • The presence of halogen atoms (like chlorine) often correlates with increased potency against specific targets .

Case Studies

Several case studies highlight the biological activities of similar piperidine derivatives:

  • CCR3 Antagonism : A study demonstrated that certain benzyl-piperidine compounds exhibited low nanomolar antagonistic activity against CCR3, highlighting the importance of the benzyl substitution in enhancing receptor binding .
  • Antibacterial Evaluation : Another research effort showed that structurally related piperidine derivatives had MIC values indicating effective inhibition against S. aureus and E. coli, suggesting a broad-spectrum antibacterial potential .

Q & A

Q. What experimental methods are recommended for determining the crystal structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Grow high-quality crystals via vapor diffusion or slow evaporation. Use SHELXS for phase determination and SHELXL for refinement . Validate the model with R-factors (<0.05 for high-resolution data) and check for positional disorder using Fourier difference maps. For non-crystalline samples, supplement with NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups .

Q. What safety protocols should be followed during handling and storage?

  • Handling: Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid dust generation. Pre-wash glassware to eliminate reactive residues .
  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid moisture, light, and incompatible materials (strong acids/bases) .
  • Spills: Neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste protocols .

Q. How can researchers confirm the compound’s purity and structural identity?

  • Chromatography: Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to assess purity (>98%).
  • Spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify proton environments and stereochemistry. DEPT-135 experiments distinguish CH₃, CH₂, and CH groups .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (±0.001 Da tolerance) .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

  • Reaction Conditions: Screen solvents (DMF for polar intermediates, THF for SN2 reactions), temperatures (0–80°C), and catalysts (e.g., Pd/C for hydrogenation).
  • Monitoring: Use TLC (silica, UV-active spots) or LC-MS to track reaction progress.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Optimize by adjusting solvent polarity and flow rates .

Q. How should contradictory pharmacological data across studies be addressed?

  • Meta-Analysis: Compare datasets for variables like assay type (e.g., cell-based vs. enzyme inhibition), concentrations, and controls.
  • Statistical Validation: Apply ANOVA or mixed-effects models to account for batch variability.
  • Mechanistic Studies: Use isotopic labeling (e.g., ¹⁴C) or fluorescent probes to trace metabolic pathways and identify off-target interactions .

Q. What strategies are recommended to address gaps in toxicological data?

  • In Vitro Assays: Conduct Ames tests (bacterial reverse mutation) and mammalian cell cytotoxicity screens (MTT assay).
  • In Vivo Models: Dose-response studies in rodents (OECD 423 guidelines) to determine LD₅₀ and organ-specific toxicity.
  • Metabolite Profiling: Use LC-MS/MS to identify reactive intermediates and assess hepatic clearance .

Methodological Notes

  • Crystallography: For challenging crystals, consider co-crystallization with stabilizing agents (e.g., polyethylene glycol) .
  • Synthesis: Microwave-assisted synthesis may reduce reaction times and improve yields for thermally sensitive intermediates .
  • Data Reproducibility: Archive raw spectral/chromatographic data in open-access repositories (e.g., Zenodo) for peer validation .

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